Benzoylmesaconine

Mitochondrial Bioenergetics Drug Safety Assessment Structure-Activity Relationship

Benzoylmesaconine (BMA) is the compound of choice for mitochondrial bioenergetics research, offering a wider experimental window with an EC50 of 30.95 μg/mL (2.16-fold lower potency than benzoylaconine). Its unique C-3 hydroxylation—absent in BAC and BHA—enables structure-activity studies unachievable with class analogs. In analgesia research, BMA achieves efficacy equivalent to TJ-3021 at 30–33× lower doses, reducing material consumption. For cardiotoxicity screening, BMA produces only heart rate modulation without morphological damage, unlike diester-diterpene alkaloids. Its well-defined CYP3A4/3A5 metabolism yields 8 reproducible phase I metabolites, ideal for drug interaction studies. Select BMA to eliminate pharmacokinetic variability introduced by multi-component herbal matrices and ensure reproducible, chemically defined outcomes.

Molecular Formula C31H43NO10
Molecular Weight 589.7 g/mol
Cat. No. B1261751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoylmesaconine
Synonyms14-benzoylmesaconine
benzoylmesaconine
Molecular FormulaC31H43NO10
Molecular Weight589.7 g/mol
Structural Identifiers
SMILESCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)O)COC
InChIInChI=1S/C31H43NO10/c1-32-13-28(14-38-2)17(33)11-18(39-3)30-16-12-29(36)25(42-27(35)15-9-7-6-8-10-15)19(16)31(37,24(34)26(29)41-5)20(23(30)32)21(40-4)22(28)30/h6-10,16-26,33-34,36-37H,11-14H2,1-5H3/t16-,17-,18+,19-,20+,21+,22-,23?,24+,25-,26+,28+,29-,30+,31-/m1/s1
InChIKeyPULWZCUZNRVAHT-IJNXHYLPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoylmesaconine (BMA) for Research and Analytical Reference: A Key Monoester-Diterpenoid Alkaloid from Aconitum Species


Benzoylmesaconine (BMA), also known as 14-benzoylmesaconine or mesaconine 14-benzoate, is a monoester-diterpenoid alkaloid (MDA) with the molecular formula C31H43NO10, primarily isolated from processed roots of Aconitum carmichaelii Debx. (Fuzi) [1]. As a principal bioactive constituent of traditional formulations such as Wutou decoction, BMA is characterized by a single ester moiety at the C-14 position, distinguishing it from the highly toxic diester-diterpenoid alkaloids (DDAs) like aconitine, mesaconitine, and hypaconitine [2].

Why Benzoylmesaconine Cannot Be Substituted with Other Aconitum Alkaloids in Research


Within the Aconitum alkaloid family, structural variations at the C-8 and C-14 positions drive profound functional divergence. Direct substitution of benzoylmesaconine with its diester counterparts (e.g., aconitine, mesaconitine) is precluded by a >10-fold difference in cardiotoxic potential [1]. Conversely, substitution with closely related monoester analogs (e.g., benzoylaconine) is complicated by significant disparities in mitochondrial activity (promotion vs. inhibition) and systemic exposure (AUC, Cmax), as demonstrated in comparative pharmacokinetic studies [2][3]. The following quantitative evidence delineates the specific, non-interchangeable profile of BMA.

Benzoylmesaconine: Quantified Differentiation Data for Informed Procurement


Mitochondrial Function: Promotion vs. Inhibition Compared to Diester Alkaloids

Benzoylmesaconine promotes mitochondrial energy metabolism, a functional profile that is the inverse of diester-diterpenoid alkaloids (DDAs) like mesaconitine and aconitine, which inhibit mitochondrial function. This divergence is quantitatively defined by their EC50 and IC50 values [1].

Mitochondrial Bioenergetics Drug Safety Assessment Structure-Activity Relationship

Cardiotoxicity: Benzoylmesaconine Lacks Serious Toxicity Compared to Diester Alkaloids

In a zebrafish embryo model, monoester-diterpenoid alkaloids (MDAs) including benzoylmesaconine (BMAC) exhibited a markedly safer cardiac profile compared to diester-diterpenoid alkaloids (DDAs) like aconitine (AC) and mesaconitine (MAC) [1].

Cardiac Safety Pharmacology Zebrafish Model Toxicology

Systemic Exposure: Benzoylmesaconine Exhibits Higher In Vivo Concentration Than Benzoylaconine

Following oral administration of Wutou decoction in rats, the in vivo concentration of benzoylmesaconine is significantly higher than that of the closely related monoester analog benzoylaconine [1]. Additionally, formulation with Zhenwu Tang (ZWT) substantially enhances BMA's systemic exposure compared to single-herb extract [2].

Pharmacokinetics Bioavailability LC-MS/MS

NF-κB Inhibition: Validated Anti-Inflammatory Potency at Defined Concentration

Benzoylmesaconine suppresses NF-κB transcriptional activity in LPS-stimulated macrophages with a defined IC50 of 7.1 μM, providing a quantitative benchmark for its anti-inflammatory potency in vitro .

Inflammation NF-κB Signaling Macrophage

Analytical Validation: Benzoylmesaconine as a Reliable Marker for Quality Control

An optimized HPLC method using benzoylmesaconine as a marker compound demonstrates high precision and recovery for quality control of processed aconite roots and their products, validating its analytical robustness [1].

Quality Control HPLC Method Validation Standardization

High-Value Application Scenarios for Benzoylmesaconine in Research and Quality Control


Mitochondrial Function and Safety Pharmacology Studies

Given its promotion of mitochondrial energy metabolism (EC50 = 30.95 μg/mL) and its lack of serious cardiotoxicity compared to diester alkaloids, benzoylmesaconine is ideally suited for investigations into mitochondrial protection, bioenergetics, and safety pharmacology screening for novel Aconitum-derived therapeutics [1][2].

In Vivo Pharmacokinetic and Bioavailability Studies

Benzoylmesaconine exhibits significantly higher in vivo concentrations than benzoylaconine and shows enhanced exposure in specific formulations (Cmax and AUC increased by 3.5× and 5.5× in Zhenwu Tang). This makes it a preferred analyte for pharmacokinetic studies evaluating bioavailability and herb-drug interactions [3][4].

In Vitro Anti-Inflammatory Mechanism Research

With a validated NF-κB inhibitory IC50 of 7.1 μM in macrophages, benzoylmesaconine serves as a precise tool compound for studying inflammatory signaling pathways (NF-κB, MAPK) and NLRP3 inflammasome regulation, providing a quantitative benchmark for experimental dosing .

Quality Control and Standardization of Aconitum Products

The validated HPLC method for benzoylmesaconine (RSD <1.36%, recovery 96.95%) establishes it as a robust marker compound for the quality control and standardization of processed Aconitum roots (Fuzi) and their commercial preparations, ensuring batch-to-batch consistency and regulatory compliance [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzoylmesaconine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.